molecular formula C16H19N3O2 B12558097 4'-[(2,3-Diaminopropyl)amino][1,1'-biphenyl]-3-carboxylic acid CAS No. 181045-72-7

4'-[(2,3-Diaminopropyl)amino][1,1'-biphenyl]-3-carboxylic acid

Cat. No.: B12558097
CAS No.: 181045-72-7
M. Wt: 285.34 g/mol
InChI Key: UYVMVFWUIDVCFC-UHFFFAOYSA-N
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Description

4’-[(2,3-Diaminopropyl)amino][1,1’-biphenyl]-3-carboxylic acid is an organic compound that belongs to the biphenyl family. This compound is characterized by the presence of a biphenyl core with a carboxylic acid group at the 3-position and a 2,3-diaminopropylamino group at the 4’-position. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4’-[(2,3-Diaminopropyl)amino][1,1’-biphenyl]-3-carboxylic acid typically involves the following steps:

    Nitration of Biphenyl: Biphenyl is nitrated to form 4-nitrobiphenyl.

    Reduction: The nitro group is reduced to an amino group, resulting in 4-aminobiphenyl.

    Carboxylation: The 3-position of the biphenyl ring is carboxylated to introduce the carboxylic acid group.

    Amination: The 4’-position is then functionalized with a 2,3-diaminopropylamino group.

Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the reactions.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino groups.

    Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol.

    Substitution: The amino groups can participate in substitution reactions, forming various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products:

    Oxidation: Products may include nitroso or nitro derivatives.

    Reduction: Alcohol derivatives are common products.

    Substitution: Various substituted biphenyl derivatives can be formed.

Scientific Research Applications

4’-[(2,3-Diaminopropyl)amino][1,1’-biphenyl]-3-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the production of dyes and other industrial chemicals.

Mechanism of Action

The mechanism by which 4’-[(2,3-Diaminopropyl)amino][1,1’-biphenyl]-3-carboxylic acid exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The amino groups can form hydrogen bonds with biological molecules, influencing their activity. The carboxylic acid group can participate in ionic interactions, further modulating the compound’s effects.

Comparison with Similar Compounds

  • 4,4’-Diaminobiphenyl-3,3’-dicarboxylic acid
  • 2-Amino-4,4’-biphenyldicarboxylic acid

Uniqueness: 4’-[(2,3-Diaminopropyl)amino][1,1’-biphenyl]-3-carboxylic acid is unique due to the presence of the 2,3-diaminopropylamino group, which imparts distinct chemical properties and reactivity compared to other biphenyl derivatives.

Properties

CAS No.

181045-72-7

Molecular Formula

C16H19N3O2

Molecular Weight

285.34 g/mol

IUPAC Name

3-[4-(2,3-diaminopropylamino)phenyl]benzoic acid

InChI

InChI=1S/C16H19N3O2/c17-9-14(18)10-19-15-6-4-11(5-7-15)12-2-1-3-13(8-12)16(20)21/h1-8,14,19H,9-10,17-18H2,(H,20,21)

InChI Key

UYVMVFWUIDVCFC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C(=O)O)C2=CC=C(C=C2)NCC(CN)N

Origin of Product

United States

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